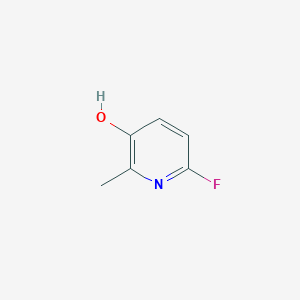

2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

説明

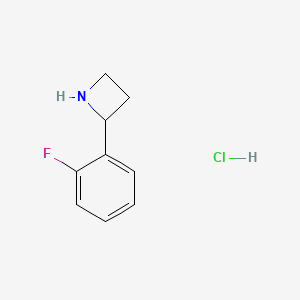

2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid is a chemical compound with the IUPAC name 2-(2,5-difluoro-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 286.15 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-10(16)11(19-5)7-9(8)15/h6-7H,1-5H3 . This code provides a specific description of the molecule’s structure.It should be stored at a temperature of 2-8°C . The country of origin is CN and it is shipped at room temperature .

科学的研究の応用

Catalytic Applications

2,4-Bis(trifluoromethyl)phenylboronic acid, a compound structurally related to 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid, has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalysis is significant for α-dipeptide synthesis, with the ortho-substituent playing a crucial role in preventing coordination of amines to the boron atom, thus accelerating amidation (Wang, Lu, & Ishihara, 2018).

Synthesis Applications

The synthesis of difluoromethyl ketones from Weinreb Amides and tandem addition/cyclization of o‐Alkynylaryl Weinreb Amides has been facilitated using [Difluoro(phenylsulfanyl)methyl]trimethylsilane. This compound, closely related to this compound, undergoes fluoride-induced nucleophilic addition to provide the corresponding difluoro(phenylsulfanyl)methyl ketones (Phetcharawetch et al., 2017).

Nanotechnology

In nanotechnology, phenyl boronic acids have been used to modify single-walled carbon nanotubes (SWNT). They function as binding ligands to pendant diols and aid in saccharide recognition. The aromatic ring also anchors hydrophilic polymer backbones to hydrophobic graphene or carbon nanotube surfaces, demonstrating a clear link between molecular structure and SWNT optical properties (Mu et al., 2012).

Environmental Applications

3,5-Bis(perfluorodecyl)phenylboronic acid, a derivative of phenylboronic acid, shows potential as a "green" catalyst for direct amide condensation reactions. This is due to its strong electron-withdrawing effect and immobility in the fluorous recyclable phase, indicating potential environmental applications (Ishihara, Kondo, & Yamamoto, 2001).

Membrane Science

In the field of membrane science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes show improved water flux and dye rejection, a property potentially related to the use of sulfonated derivatives in phenylboronic acids (Liu et al., 2012).

Safety and Hazards

特性

IUPAC Name |

(2,5-difluoro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2S/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKZJMNHOSAZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)SC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1446416.png)

amino}acetic acid](/img/structure/B1446419.png)

![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid](/img/structure/B1446436.png)